

2,5-Dimethylmorpholine as a reagent for functional group transformations

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,5-Dimethylmorpholine

Cat. No.: B1593661

[Get Quote](#)

An Application Guide to **2,5-Dimethylmorpholine** in Functional Group Transformations

Authored by: A Senior Application Scientist Introduction

2,5-Dimethylmorpholine is a heterocyclic organic compound featuring a morpholine ring substituted with two methyl groups.^[1] This seemingly simple secondary amine is a versatile and powerful reagent in modern organic synthesis, finding application from fundamental functional group transformations to the intricate construction of complex pharmaceutical intermediates. Its utility is derived from its unique structural and electronic properties, including its defined stereochemistry, basicity, and its role as a precursor to nucleophilic enamines.^{[1][2]}

This document serves as a detailed guide for researchers, chemists, and drug development professionals. It moves beyond simple procedural lists to provide in-depth mechanistic insights, field-proven protocols, and the strategic rationale behind the use of **2,5-dimethylmorpholine** in key synthetic applications.

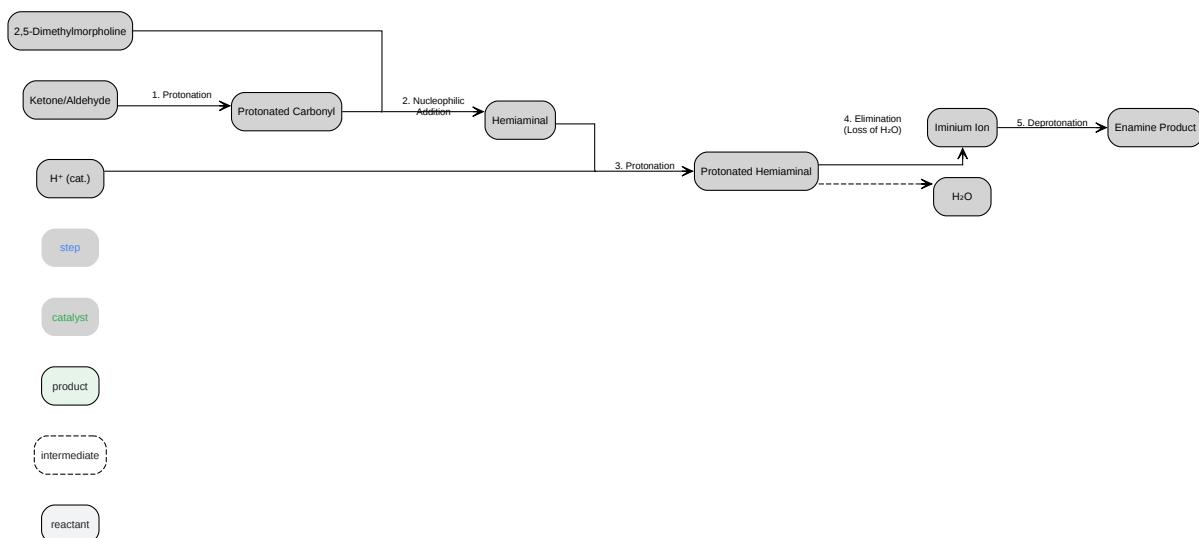
Physicochemical Properties:

- Molecular Formula: C₆H₁₃NO^{[3][4]}
- Appearance: Colorless to pale yellow liquid^[1]
- Solubility: Soluble in water and various organic solvents^[1]

- Stereochemistry: Exists as cis and trans diastereomers, which can be resolved into individual enantiomers (e.g., (2R,5S), (2S,5R), (2R,5R), (2S,5S)). This chirality is critical for its application in asymmetric synthesis.[5][6][7]

Application 1: Enamine Synthesis for α -Functionalization of Carbonyls

The most classic and widespread application of **2,5-dimethylmorpholine** is in the formation of enamines from aldehydes and ketones. Enamines serve as powerful nucleophilic intermediates, acting as synthetic equivalents of enolates but often providing superior reactivity and selectivity under milder, neutral conditions.


Principle and Mechanism

The reaction is a condensation between the secondary amine and a carbonyl compound, catalyzed by a mild acid (e.g., p-toluenesulfonic acid, p-TsOH). The reaction's efficiency is critically dependent on the removal of water, which drives the equilibrium towards the enamine product.[8] The accepted mechanism proceeds through several distinct steps, often abbreviated as PADPED (Protonation, Addition, Deprotonation, Protonation, Elimination, Deprotonation).[9]

Causality Insight: The choice of a secondary amine is crucial. Primary amines would continue to react to form an imine. **2,5-Dimethylmorpholine** offers a balance of reactivity and stability. The steric bulk of the two methyl groups can influence the regioselectivity of enamine formation with unsymmetrical ketones, often favoring the less substituted α -carbon (the kinetic product), a principle famously exploited in the Stork enamine alkylation.[9]

Diagram: Mechanism of Enamine Formation

PADPED Mechanism

[Click to download full resolution via product page](#)

Caption: The PADPED mechanism for acid-catalyzed enamine formation.

Protocol 1: General Synthesis of an Enamine from a Ketone

This protocol is a generalized procedure based on the Stork methodology and is broadly applicable.[9][10]

Materials:

- Ketone (e.g., Cyclohexanone): 1.0 eq
- **2,5-Dimethylmorpholine**: 1.2 - 1.5 eq
- p-Toluenesulfonic acid monohydrate (p-TsOH): 0.01 - 0.05 eq
- Anhydrous Solvent (e.g., Toluene or Benzene)
- Anhydrous Sodium Sulfate or Magnesium Sulfate

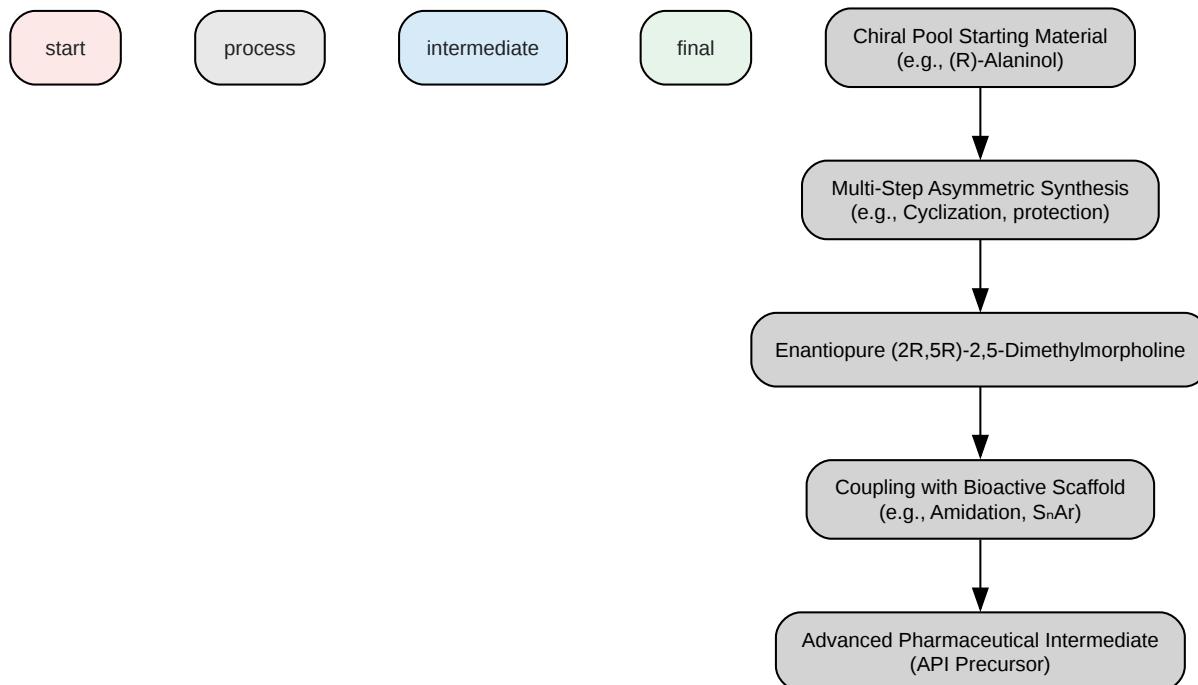
Equipment:

- Round-bottom flask
- Dean-Stark apparatus and reflux condenser
- Nitrogen/Argon inlet
- Heating mantle and magnetic stirrer
- Rotary evaporator
- Distillation apparatus (for purification)

Procedure:

- Setup: Assemble the flask with the Dean-Stark trap and condenser under a nitrogen atmosphere. Ensure all glassware is oven-dried.

- Charging Reagents: To the flask, add the ketone (1.0 eq), the anhydrous solvent (to make a ~0.5 M solution), **2,5-dimethylmorpholine** (1.2 eq), and a catalytic amount of p-TsOH (0.01 eq).
- Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the side-arm of the Dean-Stark trap. The reaction is typically complete when the theoretical amount of water has been collected (usually 4-24 hours).
- Work-up: Cool the reaction mixture to room temperature. The acidic catalyst can be neutralized by adding a small amount of solid sodium ethoxide or by a basic wash.
- Isolation: Remove the solvent under reduced pressure using a rotary evaporator.
- Purification: Enamines are sensitive to hydrolysis and are often used directly.^[8] If purification is necessary, it is best achieved by vacuum distillation. Avoid silica gel chromatography, as the acidic nature of the silica can readily hydrolyze the enamine back to the starting ketone.


Application 2: A Chiral Building Block in Medicinal Chemistry

The morpholine ring is considered a "privileged structure" in medicinal chemistry due to its favorable physicochemical properties, which can enhance aqueous solubility, metabolic stability, and receptor binding affinity.^{[5][11]} **2,5-Dimethylmorpholine**, particularly in its enantiomerically pure forms, serves as a valuable chiral building block for synthesizing complex bioactive molecules.

Strategic Importance

The stereochemistry of the dimethylmorpholine moiety is often a critical determinant of a drug candidate's biological activity and selectivity.^[5] For example, in the development of certain kinase inhibitors, the specific orientation of the methyl groups dictated by the cis or trans configuration can significantly impact how the molecule fits into the enzyme's binding pocket, influencing potency and selectivity over related kinases.^[5]

Diagram: Workflow for Chiral Intermediate Synthesis

[Click to download full resolution via product page](#)

Caption: Logical flow for using **2,5-dimethylmorpholine** in chiral synthesis.

Application 3: Substrate in Advanced Functional Group Transformations

Beyond its use as a reagent for enamine formation, the **2,5-dimethylmorpholine** scaffold itself can be a substrate for complex and selective transformations, such as photocatalytic C-C bond cleavage.

Principle: Photocatalytic Oxidative C-C Bond Cleavage

Recent advances in photoredox catalysis have enabled highly selective transformations under mild conditions. In this context, N-protected morpholines can undergo oxidative C-C bond cleavage. This reaction typically involves an excited-state photocatalyst that engages the

substrate, leading to a radical cation intermediate which then fragments, ultimately cleaving a C-C bond adjacent to the nitrogen atom.[12]

Causality Insight: This type of reaction is powerful for late-stage functionalization or the degradation of complex molecules. The selectivity of the cleavage can be influenced by steric and electronic factors. For instance, cleavage may occur preferentially at the less sterically hindered C-C bond adjacent to the nitrogen.[12]

Table: Representative Scope of N-Acyl Morpholine C-C Cleavage

The following data is adapted from studies on photocatalytic oxidation of N-protected morpholines and piperazines.[12]

Entry	N-Protecting Group	Substrate	Product Yield (%)
1	Boc	N-Boc-morpholine	81
2	Cbz	N-Cbz-morpholine	60
3	Acetyl	N-Acetyl-morpholine	74
4	Pivaloyl	N-Pivaloyl-morpholine	49
5	Boc	N-Boc-3-methylmorpholine	52

Protocol 2: Representative Protocol for Photocatalytic C-C Cleavage

This protocol is adapted from published procedures for the oxidative cleavage of N-protected cyclic amines.[12]

Materials:

- N-protected **2,5-dimethylmorpholine** (e.g., N-Boc): 1.0 eq
- Photocatalyst (e.g., dFHeptZ or other suitable heptazine/iridium complex): 2.5 mol%

- Anhydrous Acetonitrile (MeCN)
- Oxygen (O₂) source (balloon or sparging)

Equipment:

- Schlenk tube or vial with a screw cap and septum
- Magnetic stirrer
- LED light source (e.g., 456 nm, 5W)
- Cooling fan (to maintain temperature)

Procedure:

- Setup: To a Schlenk tube, add the N-protected **2,5-dimethylmorpholine** (1.0 eq) and the photocatalyst (0.025 eq).
- Solvent Addition: Add anhydrous acetonitrile to achieve the desired concentration (e.g., 0.1 M).
- Degassing/Atmosphere: Seal the tube and subject it to 3-5 cycles of vacuum/backfill with oxygen (O₂) or sparge the solution with O₂ for 10-15 minutes. Finally, leave the reaction under an O₂ atmosphere (e.g., via balloon).
- Irradiation: Place the reaction vessel in front of the LED light source, ensuring consistent irradiation. Use a cooling fan to maintain the reaction at a constant temperature (e.g., 10-25 °C).
- Reaction Monitoring: Stir the reaction for the specified time (typically 8-24 hours). Monitor the reaction progress by TLC or LC-MS.
- Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
- Purification: The crude product is typically purified by flash column chromatography on silica gel to isolate the desired formylated or acetylated cleavage product.

Safety and Handling

2,5-Dimethylmorpholine is an amine and should be handled with appropriate care.[1]

- Exposure: Can be irritating to the skin and eyes.[1]
- Handling: Work in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[13]
- Storage: Store in a cool, dry place away from oxidizing agents.[13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 106-56-9: 2,5-Dimethylmorpholine | CymitQuimica [cymitquimica.com]
- 2. 2,5-Dimethylmorpholine | 106-56-9 | AAA10656 | Biosynth [biosynth.com]
- 3. scbt.com [scbt.com]
- 4. 2,5-Dimethylmorpholine | C6H13NO | CID 517880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chemscene.com [chemscene.com]
- 7. chemscene.com [chemscene.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 2,5-Dimethylmorpholine | CAS#:106-56-9 | Chemsoc [chemsoc.com]

- To cite this document: BenchChem. [2,5-Dimethylmorpholine as a reagent for functional group transformations]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1593661#2-5-dimethylmorpholine-as-a-reagent-for-functional-group-transformations\]](https://www.benchchem.com/product/b1593661#2-5-dimethylmorpholine-as-a-reagent-for-functional-group-transformations)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com